methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core with a bromine substituent at the 5-position and a methyl ester group at the 2-position. This scaffold is structurally analogous to bioactive thienopyridines, which exhibit antitumor activity by inhibiting cell proliferation . The bromine atom enhances reactivity for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in drug discovery . Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.08 g/mol and a purity typically ≥95% .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXMSXCHSDIIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine-Pyrrole Precursors
The most common method involves cyclizing substituted pyridine derivatives with pyrrole precursors. For example, a pyridine ring bearing an amino group at position 3 can react with a diketone under acidic conditions to form the fused bicyclic system. Reaction conditions typically employ acetic acid or polyphosphoric acid at 80–120°C for 4–12 hours, yielding the unsubstituted pyrrolo[3,2-b]pyridine core in 60–75% efficiency.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enable the construction of the pyrrolopyridine skeleton. A patented approach describes using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate in dioxane/water (2.5:1) at 80°C to couple halogenated pyridines with boronic acids, achieving the core structure in 58–72% yield.
Bromination at the 5-Position
Introducing bromine at the 5-position of the pyrrolo[3,2-b]pyridine core is critical for subsequent functionalization. Two bromination strategies are prevalent:
Direct Electrophilic Bromination
Direct bromination using molecular bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes selectively substitutes the 5-position due to the electron-rich nature of the pyrrole ring. This method achieves 80–85% conversion but requires careful stoichiometric control to avoid over-bromination.
Table 1: Bromination Conditions and Outcomes
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Br₂ (1.1 eq) | CHCl₃ | 0°C → 25°C | 30 min | 82 |
| NBS (1.2 eq) | DCM | 25°C | 2 h | 78 |
NBS = N-bromosuccinimide; DCM = dichloromethane
N-Bromosuccinimide (NBS) Mediated Bromination
NBS in dichloromethane (DCM) with triethylamine (TEA) as a base offers a milder alternative. This method proceeds via radical intermediates, achieving 75–78% yield with fewer side products compared to Br₂.
Esterification of the 2-Carboxylic Acid
The methyl ester group at position 2 is introduced via esterification of the corresponding carboxylic acid derivative:
Fischer Esterification
Heating 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with excess methanol and sulfuric acid (H₂SO₄) at reflux (65°C) for 6–8 hours achieves 90–95% esterification. This method is cost-effective but requires acid-resistant equipment.
Steglich Esterification
For acid-sensitive substrates, coupling the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM at 0°C provides 85–88% yield. This method avoids harsh conditions but involves higher costs.
Table 2: Esterification Method Comparison
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Fischer | H₂SO₄ | MeOH | 65°C | 93 |
| Steglich | DCC/DMAP | DCM | 0°C → 25°C | 87 |
Process Optimization and Scaling
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in bromination steps but complicate purification. Switching to toluene/ethanol (3:1) in Suzuki couplings improves yield reproducibility.
Catalyst Loading
Reducing palladium catalyst loading from 5 mol% to 2 mol% in coupling reactions maintains efficiency (58–62% yield) while lowering metal contamination.
Purification Techniques
Silica gel chromatography with heptane/ethyl acetate gradients (7:3 → 8:2) resolves regioisomeric byproducts, achieving >98% purity. Recrystallization from ethanol/water (4:1) offers a scalable alternative with 85–90% recovery.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is primarily used as a precursor in the synthesis of bioactive compounds. Its ability to act as an inhibitor of cytochrome P450 enzymes positions it as a critical compound in drug metabolism studies. This interaction suggests potential implications for the pharmacokinetics of co-administered drugs, which is crucial in the development of new pharmaceuticals.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific cytochrome P450 enzymes, which are essential for the metabolism of many therapeutic agents. Such studies are vital for understanding drug-drug interactions and optimizing therapeutic regimens.
Organic Synthesis
The compound serves as a versatile building block in organic chemistry, enabling the synthesis of diverse organic compounds. Its unique bromine substitution at the 5-position of the pyrrole ring enhances its reactivity, allowing for various transformations that yield complex molecules.
Synthetic Pathways
- Synthesis Methods : Various synthetic routes have been developed to produce this compound. These methods often involve the bromination of pyrrole derivatives followed by carboxylation reactions, showcasing its utility in synthetic organic chemistry.
Emerging studies indicate that this compound exhibits notable biological activities beyond its role in drug metabolism. Preliminary findings suggest potential anti-cancer properties and other therapeutic effects, warranting further investigation into its pharmacological profile.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cancer cell growth .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Bromine
Methyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
Ethyl 5-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
Substituted Derivatives: Functional Group Modifications
Methyl 5-(Trifluoromethyl)-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
- 5-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine Dual halogenation (Br at 5, Cl at 6).
Ring System Variations
Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
Ethyl 5-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
Comparative Data Table
Biological Activity
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 255.07 g/mol. Its unique structure features a bromine atom at the 5-position of the pyrrole ring, which contributes to its chemical reactivity and biological activity. The compound is often utilized as a building block in organic synthesis due to its structural properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : Emerging data indicate potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
Antimicrobial Properties
This compound has shown effectiveness against several bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) below 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis through the activation of caspase pathways. A notable study reported that treatment with the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .
Enzyme Inhibition
The interaction of this compound with cytochrome P450 enzymes suggests its potential role in influencing drug metabolism. Specifically, it has been noted for its ability to inhibit CYP3A4 and CYP2D6 enzymes, which are involved in the metabolism of many common pharmaceuticals. This inhibition could lead to altered pharmacokinetics when co-administered with other drugs .
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Case Study: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Notably, treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination of the parent pyrrolopyridine core. Key steps include:
- Microwave-assisted condensation : Reduces reaction time (e.g., 3 min irradiation in pyridine) compared to classical heating (3 h at 105°C), improving efficiency .
- Bromine positioning : Bromination at the 5-position requires precise temperature control (e.g., 80–100°C) to avoid side reactions like over-bromination or ring degradation .
- Esterification : Methyl ester formation via acid-catalyzed methanol reflux ensures carboxylate stabilization .
- Data Analysis : Monitor reaction progress using TLC or LC-MS. Yields typically range from 51% (microwave) to 70% (classical), with purity confirmed by HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 12.40 (NH), 8.39 (pyrrolo-H), and 8.32 (pyridine-H) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 269.1 (CHBrNO) .
- Melting Point : Reported m.p. 238°C (pure form), with deviations indicating impurities .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect residual solvents or byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolopyridine core be addressed?
- Mechanistic Insight : The 5-bromo group acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance at the 2-carboxylate position limits reactivity at adjacent sites .
- Experimental Design :
- Use Pd(PPh) catalyst in THF/water (3:1) for aryl coupling at the 5-position .
- Optimize ligand choice (e.g., XPhos) to enhance selectivity for C–Br over C–H activation .
Q. What strategies improve diastereoselectivity in downstream derivatives?
- Stereochemical Control :
- Chiral auxiliaries : Introduce (2S,3S)-pyrrolidine carboxylate templates to bias ring conformation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance stereoselectivity by stabilizing transition states .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- In Silico Tools :
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The 5-bromo group lowers LUMO energy, favoring nucleophilic attack .
- Molecular docking : Predict binding affinity of derivatives for biological targets (e.g., kinase inhibitors) using AutoDock Vina .
Data Contradiction Analysis
Q. Why do microwave and classical heating methods yield different impurity profiles?
- Thermal vs. Kinetic Control :
- Microwave irradiation : Rapid heating minimizes decomposition pathways (e.g., ester hydrolysis), reducing byproducts like 5-bromo-pyrrolo[3,2-b]pyridine .
- Classical heating : Prolonged heat exposure promotes side reactions (e.g., dimerization via NH coupling), detected as high-MW impurities in MALDI-TOF .
- Resolution : Use microwave for time-sensitive syntheses and classical methods for scalable but slower protocols with post-reaction purification (e.g., column chromatography) .
Applications in Drug Discovery
Q. How does the compound serve as a scaffold for kinase inhibitors?
- Functionalization Pathways :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
